2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives like OBn involves several methods. One method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings .Molecular Structure Analysis
The molecular structure of OBn is characterized by a benzofuran ring attached to an acetonitrile group. The molecular weight of OBn is 179.22 .Scientific Research Applications
Catalytic Transformations
Paula Fernández-Canelas et al. (2019) demonstrated the use of gold(I) catalysis in the cycloisomerization of related compounds to produce benzofurans. This innovative approach involves a series of synthetic events, including a C-O ring-closure step and a C-C bond formation, suggesting potential applications in the synthesis of complex organic structures.
Friedel-Crafts Reactions
In 2008, Rener Chen et al. explored the use of bismuth (III) triflate-catalyzed Friedel-Crafts reactions involving benzofuran and aldehydes. The study highlights the synthesis of bis(benzofuranyl)methanes and 2-benzofuran-1-nitroalkanes, emphasizing the role of solvents like acetonitrile in these processes (Chen et al., 2008).
Oxidative Cyclizations
M. Yılmaz et al. (2005) investigated manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes. The study demonstrates the formation of various benzofuran derivatives, highlighting the versatility of these reactions in synthesizing heterocyclic compounds (Yılmaz et al., 2005).
Electrosynthesis Applications
M. Tsukayama et al. (1995) showcased the electrosynthesis of 2,2-dimethylchromenes from benzofurans. This method involves electrolytic reduction in acetonitrile and demonstrates an alternative approach for synthesizing chromene derivatives (Tsukayama et al., 1995).
Synthesis of Benzofuran Derivatives
E. Ezzatzadeh and Zinatossadat Hossaini (2018) presented a Strecker-type reaction for synthesizing benzofuran derivatives. This method involves a three-component reaction and highlights the potential of benzofuran compounds in antioxidant applications (Ezzatzadeh & Hossaini, 2018).
Future Directions
properties
IUPAC Name |
2-(4-oxo-3,3a,5,6,7,7a-hexahydro-2H-1-benzofuran-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-5-4-7-6-8-9(12)2-1-3-10(8)13-7/h7-8,10H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKDQTWAYXXRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)CC#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxo-octahydro-1-benzofuran-2-yl)acetonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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